- In(III) and Hf(IV) Triflate-Catalyzed Hydration and Catalyst-free Hydrohalogenation of Aryl Acetylenes in Liquid Sulfur Dioxide, ACS Omega, 2018, 3(12), 18065-18077
Cas no 943-27-1 (4′-tert-Butylacetophenone)
4′-tert-Butylacetophenone structure
Product Name:4′-tert-Butylacetophenone
Numero CAS:943-27-1
MF:C12H16O
MW:176.254843711853
MDL:MFCD00017256
CID:40375
PubChem ID:13669
Update Time:2025-06-11
4′-tert-Butylacetophenone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4'-tert-Butylacetophenone
- 4-tert-Butylacetophenone
- 4′-tert-Butylacetophenone
- 1-(4-(tert-Butyl)phenyl)ethanone
- p-t-Butylacetophenone
- 1-(4-tert-butylphenyl)ethanone
- 1-[4-(tert-Butyl)phenyl]ethan-1-one
- 4-Acetyl tert-butylbenzene
- 4'-t-Butylacetophenone
- PHENOMUSCOL
- p-tert-butyl acetophenone
- p-tert-Butylacetophenon
- Tert-butyl acetophenone
- 1-[4-(1,1-Dimethylethyl)phenyl]ethanone
- p-tert-Butylacetophenone
- Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
- Acetophenone, 4'-tert-butyl-
- 1-(4-tert-butyl-phenyl)-ethanone
- 1-(4-tert-butylphenyl)ethan-1-one
- 4-TERT-BUTYLPHENYL METHYL KETONE
- UYFJYGWNYQCHOB-UHFFFAOYSA-N
- Ethanone, 1-((1,1-dimethylethyl)phenyl)-
- Ethanone, 1-[(1,1-dimethylethyl)phenyl]-
- Ethanone, 1-(4-(1,1-dimethylethyl)phenyl)-
- 4313
- 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (ACI)
- Acetophenone, 4′-tert-butyl- (6CI, 8CI)
- 4-t-Butylacetophenone
- NSC 826
- p-tert-Butylacetylbenzene
-
- MDL: MFCD00017256
- Inchi: 1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3
- Chiave InChI: UYFJYGWNYQCHOB-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1C=CC(C(C)(C)C)=CC=1
Proprietà calcolate
- Massa esatta: 176.12000
- Massa monoisotopica: 176.12
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 180
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 3.4
- Superficie polare topologica: 17.1
Proprietà sperimentali
- Colore/forma: liquido incolore
- Densità: 0.964 g/mL at 25 °C(lit.)
- Punto di fusione: 17-18 °C (dimorphic) (lit.)
- Punto di ebollizione: 107-108 °C/5 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 86 ° f< br / >Celsius: 30 ° C< br / >
- Indice di rifrazione: n20/D 1.52(lit.)
- Coefficiente di ripartizione dell'acqua: Insolubile
- PSA: 17.07000
- LogP: 3.18670
- Solubilità: Solubile in alcool ed etere, leggermente solubile in acqua
- Pressione di vapore: 0.0±0.5 mmHg at 25°C
4′-tert-Butylacetophenone Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H226
- Dichiarazione di avvertimento: Eyeshields, Faceshields, full-face respirator (US), Gloves, multi-purpose combination respirator cartridge (US), type ABEK (EN14387) respirator filter
- Numero di trasporto dei materiali pericolosi:UN 1224 3/PG 3
- WGK Germania:2
- Codice categoria di pericolo: 10
- Istruzioni di sicurezza: S16-S29-S33-S36/37/39-S26
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:3
- PackingGroup:III
- TSCA:T
- Condizioni di conservazione:Store at room temperature
- Termine di sicurezza:3.2
- Gruppo di imballaggio:III
- Frasi di rischio:R10; R20/21/22; R36/37/38
4′-tert-Butylacetophenone Dati doganali
- CODICE SA:2914399090
- Dati doganali:
Codice doganale cinese:
2914399090Panoramica:
2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
4′-tert-Butylacetophenone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002522-1g |
4'-tert-Butylacetophenone |
943-27-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 002522-5g |
4'-tert-Butylacetophenone |
943-27-1 | 98% | 5g |
£48.00 | 2022-03-01 | |
| Fluorochem | 002522-25g |
4'-tert-Butylacetophenone |
943-27-1 | 98% | 25g |
£116.00 | 2022-03-01 | |
| Fluorochem | 002522-100g |
4'-tert-Butylacetophenone |
943-27-1 | 98% | 100g |
£404.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123017-5g |
4′-tert-Butylacetophenone |
943-27-1 | 96% | 5g |
¥84.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123017-1g |
4′-tert-Butylacetophenone |
943-27-1 | 96% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123017-100g |
4′-tert-Butylacetophenone |
943-27-1 | 96% | 100g |
¥1385.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123017-25g |
4′-tert-Butylacetophenone |
943-27-1 | 96% | 25g |
¥378.90 | 2023-09-04 | |
| Alichem | A019122007-100g |
1-(4-(tert-Butyl)phenyl)ethanone |
943-27-1 | 98% | 100g |
$359.10 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001605-1g |
4′-tert-Butylacetophenone |
943-27-1 | 98% | 1g |
¥28 | 2024-07-19 |
4′-tert-Butylacetophenone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Water Catalysts: Indium triflate Solvents: Sulfur dioxide ; -78 °C; 16 - 18 h, 8 bar, 60 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ; 6 h, reflux
Riferimento
- Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of Alcohols, ACS Applied Nano Materials, 2020, 3(3), 2527-2535
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium diacetate , 2-(1H-Indazol-1-yl)quinoline Solvents: Decane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, 60 °C
Riferimento
- Pd-Catalyzed TBHP-Mediated Selective Wacker-Type Oxidation and Oxo-acyloxylation of Olefins Using a 2-(1H-Indazol-1-yl)quinoline Ligand, Organic Letters, 2023, 25(11), 1850-1855
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Tetrafluoroboric acid , Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform , Water ; 24 h, 60 °C
Riferimento
- Hydration of aromatic alkynes catalyzed by a self-assembled hexameric organic capsule, Catalysis Science & Technology, 2016, 6(15), 6031-6036
Metodo di produzione 5
Metodo di produzione 6
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium bromide , Acrylic acid-ethylene copolymer (reaction products with aminotetramethylpiperidine oxide and octylamine) Solvents: Water ; 5 min, rt; 1.56 h, 0 °C
Riferimento
- Electrooxidation of alcohols in an N-oxyl-immobilized poly(ethylene-co-acrylic acid)/water disperse system, Bulletin of the Chemical Society of Japan, 2005, 78(9), 1677-1684
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol , Water ; 20 h, 80 °C
Riferimento
- A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcohols, ChemCatChem, 2014, 6(6), 1612-1616
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum oxide (MoO3) (nanocomposite with copper complex) Solvents: Water ; < 3 h, 80 °C
Riferimento
- Ultrasonic assisted fabrication of first MoO3/copper complex bio-nanocomposite based on Sesbania sesban plant for green oxidation of alcohols, Ultrasonics Sonochemistry, 2019, 50, 331-338
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum (silica-coated iron oxide/PVA supported) ; 7 h, 80 °C
Riferimento
- First electrospun immobilized molybdenum complex on bio iron oxide nanofiber for green oxidation of alcohols, Polymer, 2018, 149, 229-237
Metodo di produzione 12
Metodo di produzione 13
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… , Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ; 6 h, 130 °C
Riferimento
- Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same, Japan, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Water Catalysts: Sodium dodecyl sulfate , Platinum(2+), diaqua[N-[bis(2-methoxyphenyl)phosphino-κP]-P,P-bis(2-methoxypheny… Solvents: Water ; 20 h, 80 °C
Riferimento
- Platinum(II) Diphosphinamine Complexes for the Efficient Hydration of Alkynes in Micellar Media, Advanced Synthesis & Catalysis, 2012, 354(6), 1095-1104
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Benzene , Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ; 6 h, rt
Riferimento
- Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis, Chemical Communications (Cambridge, 2023, 59(27), 4055-4058
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Silver triflate Catalysts: 2378834-33-2 Solvents: Acetic acid , Water ; 10 h, 100 °C
Riferimento
- The synthesis of methyl triazole-4-carboxylate gold(I) complex and application on allene synthesis and alkyne hydration, Inorganic Chemistry Communications, 2019, 109,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Bis(trifluoromethanesulfonyl)imide , Cobaltate(3-), [[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κN… Solvents: Methanol , Water ; 12 h, 80 °C
Riferimento
- Hydration of Terminal Alkynes Catalyzed by Water-Soluble Cobalt Porphyrin Complexes, Journal of the American Chemical Society, 2013, 135(1), 50-53
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Pyridine , Tetrabutylammonium tetrafluoroborate , Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 7 h, 25 - 30 °C
Riferimento
- Selective electrochemical oxidation of aromatic hydrocarbons and preparation of mono/multi-carbonyl compounds, Science China: Chemistry, 2021, 64(12), 2134-2141
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ; 12 h, 1 atm, 25 °C
Riferimento
- A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446
4′-tert-Butylacetophenone Raw materials
- 4-(Tert-butyl)phenylacetylene
- 4-tert-Butylstyrene
- tert-Butylbenzene
- 1-t-butyl-4-ethylbenzene
- 1-(4-tert-Butylphenyl)ethanol
4′-tert-Butylacetophenone Preparation Products
4′-tert-Butylacetophenone Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:943-27-1)4′-tert-Butylacetophenone
Numero d'ordine:A905056
Stato delle scorte:in Stock
Quantità:100ml
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:19
Prezzo ($):172.0
Email:sales@amadischem.com
4′-tert-Butylacetophenone Letteratura correlata
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
943-27-1 (4′-tert-Butylacetophenone) Prodotti correlati
- 15796-82-4(4,4'-Di-tert-butylbenzophenone)
- 55709-38-1(4-t-Butyl-4'-methylbenzophenone)
- 89803-10-1(Methanone, 1,4-phenylenebis[[4-(1,1-dimethylethyl)phenyl]-)
- 22679-54-5(4-tert-Butylbenzophenone)
- 65740-05-8(Ethanone, 1,1',1''-(ethylidynetri-4,1-phenylene)tris-)
- 40428-87-3(1-3-(propan-2-yl)phenylethan-1-one)
- 645-13-6(4'-Isopropylacetophenone)
- 1756-31-6(Ethanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]-)
- 54887-69-3(Methanone, [(1-methylethylidene)di-4,1-phenylene]bis[phenyl-)
- 6136-71-6(1-(3-tert-butylphenyl)ethan-1-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943-27-1)4′-tert-Butylacetophenone
Purezza:99%
Quantità:100ml
Prezzo ($):172.0